molecular formula C80H80N8O16 B8125800 11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone

11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone

Cat. No.: B8125800
M. Wt: 1409.5 g/mol
InChI Key: WGXNQYANGRBNPD-UHFFFAOYSA-N
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Description

5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is a complex organic compound belonging to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes two nitro groups and two octyl chains attached to an anthraquinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The introduction of nitro groups into the anthraquinone core is achieved through nitration reactions using concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.

    Alkylation: The introduction of octyl chains is accomplished through alkylation reactions. This involves the reaction of the nitrated anthraquinone with octyl halides in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Halogenating agents, alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone has several scientific research applications, including:

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its interaction with biological macromolecules such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can covalently bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
  • 5,12-Diamino-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
  • 5,12-Dihydroxy-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone

Uniqueness

The uniqueness of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone lies in the presence of both nitro groups and octyl chains, which impart distinct electronic and steric properties

Properties

IUPAC Name

11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C40H40N4O8/c1-3-5-7-9-11-13-19-41-37(45)25-17-15-23-34-30(44(51)52)22-28-32-26(38(46)42(40(28)48)20-14-12-10-8-6-4-2)18-16-24(36(32)34)33-29(43(49)50)21-27(39(41)47)31(25)35(23)33;1-3-5-7-9-11-13-19-41-37(45)25-17-15-23-31-24(16-18-26(32(25)31)38(41)46)35-30(44(51)52)22-28-33-27(21-29(43(49)50)34(23)36(33)35)39(47)42(40(28)48)20-14-12-10-8-6-4-2/h2*15-18,21-22H,3-14,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNQYANGRBNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C(C=C6C7=C5C4=C(C=C7C(=O)N(C6=O)CCCCCCCC)[N+](=O)[O-])[N+](=O)[O-])C1=O.CCCCCCCCN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CCCCCCCC)[N+](=O)[O-])[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H80N8O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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